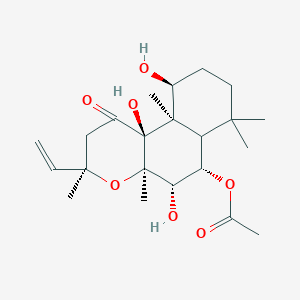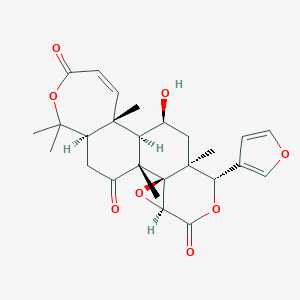
Acamprosat
Übersicht
Beschreibung
Acamprosate, also known by its chemical name calcium acetylaminopropane sulfonate, is a medication primarily used to maintain alcohol abstinence in patients with alcohol dependence. It is a structural analogue of the neurotransmitter γ-aminobutyric acid (GABA) and was first approved by the FDA in 2004 . Acamprosate is marketed under the brand name Campral and is known for its role in stabilizing chemical signaling in the brain disrupted by alcohol withdrawal .
Wissenschaftliche Forschungsanwendungen
Acamprosate has a wide range of scientific research applications, including:
Medicine: Primarily used to maintain alcohol abstinence in patients with alcohol dependence.
Neuroscience: Studied for its effects on neurotransmitter systems, particularly GABA and glutamate pathways.
Pharmacology: Used in clinical trials to evaluate its efficacy in reducing alcohol intake and promoting abstinence.
Wirkmechanismus
Acamprosate exerts its effects by modulating the activity of neurotransmitter systems in the brain. It affects calcium channels and modifies transmission along GABA and glutamine pathways, which may result in decreased positive reinforcement of alcohol intake and reduced withdrawal cravings . Acamprosate is thought to restore the balance between neuronal excitation and inhibition disrupted by chronic alcohol exposure .
Zukünftige Richtungen
Acamprosate is one of the few medications licensed for prevention of relapse in alcohol dependence, and over time it has proved to be significantly, if moderately, effective, safe, and tolerable . Its use is now being extended into other addictions and neurodevelopmental disorders . Further understanding of the pharmacology of acamprosate will allow appropriate targeting of therapy in individuals with alcohol dependence and extension of its use to other addictions .
Biochemische Analyse
Biochemical Properties
Acamprosate plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily affects the central nervous system by modulating the activity of neurotransmitters. Acamprosate interacts with GABA receptors, particularly GABA B receptors, and indirectly affects GABA A receptors . Additionally, it influences the NMDA receptors and calcium channels, which are vital for maintaining the balance between neuronal excitation and inhibition .
Cellular Effects
Acamprosate has significant effects on various types of cells and cellular processes. It helps restore the balance between excitatory and inhibitory neurotransmitters in the brain, which is often disrupted by chronic alcohol consumption . This balance is crucial for normal cell function, including cell signaling pathways, gene expression, and cellular metabolism. Acamprosate reduces the excessive excitation that accompanies alcohol dependence, thereby stabilizing neuronal activity .
Molecular Mechanism
The molecular mechanism of acamprosate involves several pathways. It enhances GABA signaling at GABA A receptors through positive allosteric receptor modulation . Acamprosate also interacts with NMDA receptors and calcium channels, reducing neuronal hyperexcitability . These interactions help in maintaining the balance between neuronal excitation and inhibition, which is crucial for preventing alcohol relapse .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of acamprosate change over time. It is typically prescribed for 6 to 18 months, depending on the patient’s response . Acamprosate is stable and does not undergo significant degradation over time. Long-term studies have shown that it continues to be effective in maintaining alcohol abstinence without causing withdrawal symptoms even after prolonged use .
Dosage Effects in Animal Models
In animal models, the effects of acamprosate vary with different dosages. It has been shown to dose-dependently reduce alcohol self-administration and block the alcohol withdrawal-induced increase in glutamate . At high doses, acamprosate can cause adverse effects such as gastrointestinal disturbances . The optimal dosage is crucial for maximizing its therapeutic benefits while minimizing side effects.
Metabolic Pathways
Acamprosate is not metabolized by the human body and is excreted unchanged via the kidneys . This unique metabolic pathway ensures that acamprosate remains effective without being altered by metabolic processes. The kidneys play a vital role in its elimination, making renal function an important consideration in its administration .
Transport and Distribution
Acamprosate is transported and distributed within cells and tissues primarily through passive diffusion. It does not bind significantly to plasma proteins, which allows it to be readily available for its therapeutic effects . The distribution of acamprosate within the central nervous system is crucial for its role in stabilizing neurotransmitter activity .
Subcellular Localization
The subcellular localization of acamprosate is primarily within the central nervous system, where it exerts its effects on neurotransmitter receptors. It does not undergo significant post-translational modifications or targeting signals that direct it to specific compartments or organelles . Its activity is mainly focused on modulating neurotransmitter activity at the synaptic level.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of acamprosate generally involves a three-step process. One common method includes the nucleophilic opening of 1,3-propanesultone with potassium acetamide in N,N-dimethylformamide solution, followed by in situ cation exchange with calcium chloride at controlled pH. The final product, calcium acamprosate, is obtained in a commercial crystalline form with a purity higher than 95% .
Another method involves reacting acetic anhydride, calcium acetate, and homotaurine. The reaction product is then washed and crystallized to obtain acamprosate calcium .
Analyse Chemischer Reaktionen
Types of Reactions
Acamprosate undergoes various chemical reactions, including:
Nucleophilic substitution: The nucleophilic opening of 1,3-propanesultone.
Acetylation: The reaction of homotaurine with acetic anhydride.
Common Reagents and Conditions
Potassium acetamide: Used in the nucleophilic opening of 1,3-propanesultone.
Calcium chloride: Used for in situ cation exchange.
Acetic anhydride: Used for acetylation of homotaurine.
Major Products Formed
Calcium acamprosate: The primary product formed from the reactions mentioned above.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naltrexone: Another medication used to maintain alcohol abstinence, but it works by blocking opioid receptors.
Disulfiram: Used to deter alcohol consumption by causing unpleasant effects when alcohol is ingested.
Uniqueness
Acamprosate is unique in its mechanism of action as it specifically targets the neurotransmitter systems involved in alcohol dependence, unlike naltrexone and disulfiram, which have different mechanisms . Additionally, acamprosate does not cause alcohol aversion or a disulfiram-like reaction .
Eigenschaften
IUPAC Name |
3-acetamidopropane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO4S/c1-5(7)6-3-2-4-11(8,9)10/h2-4H2,1H3,(H,6,7)(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCGFAGUEYAMAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
77337-70-3 (mono-hydrochloride salt), 77337-71-4 (mono-potassium salt), 77337-72-5 (mono-lithium salt), 77337-73-6 (calcium[2:1] salt), 77337-74-7 (magnesium[2:1] salt) | |
| Record name | Acamprosate [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077337769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3044259 | |
| Record name | Acamprosate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Acamprosate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014797 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>5mg/mL, 1.88e+01 g/L | |
| Record name | Acamprosate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00659 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Acamprosate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014797 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The mechanism of action of acamprosate for the maintenance of alcohol abstinence has not been established. Chronic alcohol exposure is believed to modify the balance between neuronal excitation and inhibition. Results of studies in animals suggest acamprosate may interact with glutamate and GABA neurotransmitter systems in the CNS, supporting the hypothesis that acamprosate restores the balance between neuronal excitation and inhibition. Evidence shows that acamprosate directly binds and inhibits GABA B receptors and indirectly affects GABA A receptors., ... Chronic alcohol exposure is hypothesized to alter the normal balance between neuronal excitation and inhibition. In vitro and in vivo studies in animals have provided evidence to suggest acamprosate may interact with glutamate and GABA neurotransmitter systems centrally, and has led to the hypothesis that acamprosate restores this balance. Pharmacodynamic studies have shown that acamprosate calcium reduces alcohol intake in alcohol-dependent animals in a dose-dependent manner and that this effect appears to be specific to alcohol and the mechanisms of alcohol dependence. Acamprosate calcium has negligible observable central nervous system (CNS) activity in animals outside of its effects on alcohol dependence, exhibiting no anticonvulsant, antidepressant, or anxiolytic activity. | |
| Record name | Acamprosate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00659 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ACAMPROSATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7358 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS RN |
77337-76-9 | |
| Record name | Acamprosate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77337-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acamprosate [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077337769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acamprosate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00659 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Acamprosate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(acetylamino)propanesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.495 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACAMPROSATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4K14YGM3J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ACAMPROSATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7358 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Acamprosate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014797 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
>300 | |
| Record name | Acamprosate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00659 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



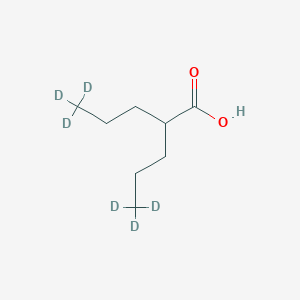

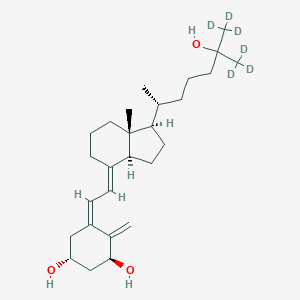
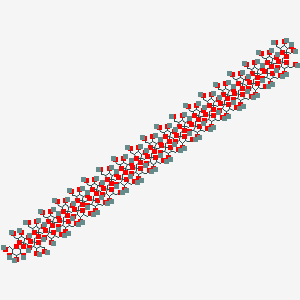
![N-[4-(2-ethylaminoethoxy)-3-methoxyphenyl]-N-methyl-4-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B197161.png)

![(5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol](/img/structure/B197508.png)



